(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

Alpha-1A Adrenoceptor Receptor Binding Assay Chiral Pharmacology

Researchers studying carvedilol pharmacology face confounding effects from racemic mixtures and active metabolites. (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is a single, stereochemically pure entity that eliminates these variables. • Defined α1A-adrenoceptor affinity (Ki = 525 nM) for unambiguous receptor profiling without high-affinity β-blockade interference • Stable 2'-O-benzyloxy protected intermediate for novel carvedilol derivative synthesis • Essential chiral reference standard for HPLC method development and enantiomeric purity validation

Molecular Formula C30H30N2O4
Molecular Weight 482.58
CAS No. 1217688-35-1
Cat. No. B596788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol
CAS1217688-35-1
Molecular FormulaC30H30N2O4
Molecular Weight482.58
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
InChIInChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2/t23-/m1/s1
InChIKeyBBRBNXRUKJWSHW-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (CAS 1217688-35-1): A Structurally Defined Carvedilol Derivative for Specialized Receptor Pharmacology Studies


(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (CAS 1217688-35-1) is a synthetically modified chiral derivative of the non-selective β-adrenergic antagonist carvedilol, characterized by the addition of a benzyloxy protecting group at the 2'-O position and the removal of a methyl group at the 2-O position . With a molecular formula of C30H30N2O4 and a molecular weight of 482.57 g/mol, this compound exists as an off-white solid soluble in chloroform, ethyl acetate, and methanol . Unlike the racemic parent drug, which is a mixture of R(+) and S(-) enantiomers with distinct pharmacological profiles [1], this specific (R)-enantiomer is a single, stereochemically pure entity. This purity is critical for investigations where the confounding effects of the opposite enantiomer must be eliminated, such as in detailed receptor subtype profiling and stereoselective metabolism studies.

Why (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol Cannot Be Replaced by Generic Carvedilol or Its Common Analogs


The substitution of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol with racemic carvedilol, its isolated enantiomers, or the desmethyl metabolite introduces significant and experimentally confounding variables. Carvedilol itself is a racemic mixture with divergent pharmacology: the S(-) enantiomer is a potent β-blocker (KB = 0.4 nM), while the R(+) enantiomer is >100-fold less potent at β1-adrenoceptors (KB ~45 nM) but both are equally potent at α1-adrenoceptors (KB ~14-16 nM) [1]. The active metabolite, O-desmethylcarvedilol, adds further complexity. In contrast, (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is a single, defined chemical entity. Its 2'-O-benzyloxy group not only alters its physicochemical properties but also serves as a protective group, making it a distinct chemical probe. Using a racemic mixture or a different analog would irreversibly confound any assay designed to measure a specific, stereoselective interaction or a defined metabolic pathway. The following evidence demonstrates why this precise compound is required for specific, quantitative investigations.

Quantitative Differentiation of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (CAS 1217688-35-1) from Key Comparators


Comparative Affinity for the α1A-Adrenoceptor: A Quantitative Distinction from Parent Enantiomers

In a direct radioligand displacement assay, (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol demonstrates a binding affinity (Ki) of 525 nM for the α1A-adrenoceptor in rat submaxillary gland [1]. This affinity is significantly lower than that reported for the parent carvedilol enantiomers at the α1-adrenoceptor, which are approximately 30-fold more potent (KB ~14-16 nM) [2]. This quantitative difference underscores the impact of the 2'-O-benzyloxy and desmethyl modifications on receptor recognition, establishing the compound as a useful low-affinity probe for α1A-adrenoceptor studies.

Alpha-1A Adrenoceptor Receptor Binding Assay Chiral Pharmacology

Distinct Stereoselective Metabolic Fate: A Major Differentiator from the Parent Drug

The metabolism of the parent carvedilol enantiomers is known to be stereoselective, with the S(-) enantiomer being preferentially cleared [1]. While direct metabolism data for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is not available, its structure is based on the O-desmethylcarvedilol scaffold, a known active metabolite. The addition of the 2'-O-benzyloxy group, a common protecting group in organic synthesis, fundamentally alters its susceptibility to metabolic enzymes like CYP2D6 and CYP2C9, which are primarily responsible for carvedilol and O-desmethylcarvedilol biotransformation [2]. This modification is predicted to significantly alter, and likely slow, its rate of metabolism and the profile of its metabolites compared to the unprotected parent compounds.

Stereoselective Metabolism Cytochrome P450 Drug-Drug Interaction

A Chiral Building Block with Superior Handling and Storage Characteristics

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is supplied as a stable, off-white solid that can be stored at room temperature for short-term use and at -20°C for long-term storage, according to vendor specifications . This is a practical advantage over other sensitive intermediates that require stringent cold-chain management. In contrast, the parent drug carvedilol and its simple metabolites are often formulated as salts or require specific storage conditions to prevent degradation. The presence of the benzyloxy protecting group confers enhanced chemical stability to the molecule, making it a robust intermediate for multi-step synthetic procedures.

Chiral Synthesis Chemical Intermediate Stability

Primary Scientific and Industrial Application Scenarios for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol


Investigating α1A-Adrenoceptor Subtype Pharmacology

Researchers studying the nuanced role of α1A-adrenoceptors in tissues like the lower urinary tract or vascular smooth muscle can use (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol as a low-affinity probe. Its defined Ki of 525 nM [4] allows for the study of receptor interactions without the confounding high-affinity α1-blockade and β-blockade exhibited by the parent carvedilol enantiomers [2]. This helps in identifying and characterizing partial agonists or allosteric modulators.

Elucidating Stereoselective Metabolic Pathways and Drug-Drug Interactions

This compound serves as a valuable tool in drug metabolism and pharmacokinetics (DMPK) studies. Because the benzyloxy group is likely to alter its interaction with key metabolizing enzymes like CYP2D6 and CYP2C9 [4], it can be used as a probe to differentiate the contributions of specific isoforms in vitro using human liver microsomes or recombinant enzymes. Its metabolic profile can be compared directly to that of carvedilol and O-desmethylcarvedilol to map structure-metabolism relationships.

As a Key Chiral Intermediate in the Custom Synthesis of Novel Carvedilol Analogs

The 2'-O-benzyloxy group is a classic protecting group for alcohols in organic synthesis. (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is therefore an ideal, stable intermediate for medicinal chemists developing next-generation carvedilol derivatives. It can be selectively deprotected (e.g., via hydrogenolysis) to yield the (R)-enantiomer of O-desmethylcarvedilol or further functionalized to create libraries of novel compounds with potentially improved pharmacological or pharmacokinetic properties.

Calibration and Validation of Chiral Analytical Methods

Due to its stereochemical purity, this compound is an essential reference standard for developing and validating chiral separation methods, such as HPLC or UHPLC with chiral stationary phases. It can be used to establish retention times and resolution for the (R)-enantiomer, which is critical for accurately quantifying enantiomeric purity in pharmacokinetic studies or for quality control of synthesized chiral drug candidates [4].

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